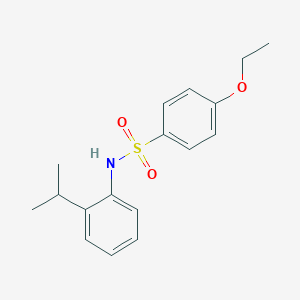![molecular formula C19H16Cl2N2O5S2 B426513 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B426513.png)
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes two chlorine atoms, a methoxyaniline group, and a sulfonylphenyl group. This compound is known for its potential use in medicinal chemistry and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin and hydrochloric acid.
Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group.
Methoxylation: Finally, the methoxy group is introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
科学研究应用
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
- 2,5-dichloro-N-{4-[(4-aminophenyl)sulfonyl]phenyl}benzenesulfonamide
- 2,5-dichloro-N-{4-[(4-hydroxyanilino)sulfonyl]phenyl}benzenesulfonamide
- 2,5-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide
Uniqueness
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is unique due to the presence of the methoxyaniline group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in medicinal chemistry and other scientific research applications.
属性
分子式 |
C19H16Cl2N2O5S2 |
|---|---|
分子量 |
487.4g/mol |
IUPAC 名称 |
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16Cl2N2O5S2/c1-28-16-7-3-14(4-8-16)22-29(24,25)17-9-5-15(6-10-17)23-30(26,27)19-12-13(20)2-11-18(19)21/h2-12,22-23H,1H3 |
InChI 键 |
UDZZVTRETIQSRH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-fluorophenyl)acetamide](/img/structure/B426433.png)

![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B426436.png)
![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426438.png)
![N-(3-acetylphenyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide](/img/structure/B426439.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B426443.png)

![Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B426448.png)

![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426451.png)
![2-Chloro-5-(5-{[1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B426452.png)
![N-(2,4-dimethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B426453.png)
